1,2,3-Pentanetriol

Description

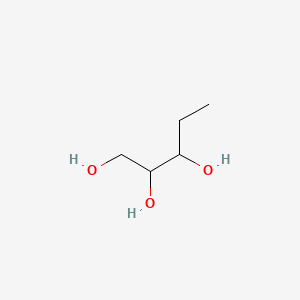

Structure

2D Structure

3D Structure

Properties

CAS No. |

5371-48-2 |

|---|---|

Molecular Formula |

C5H12O3 |

Molecular Weight |

120.15 g/mol |

IUPAC Name |

pentane-1,2,3-triol |

InChI |

InChI=1S/C5H12O3/c1-2-4(7)5(8)3-6/h4-8H,2-3H2,1H3 |

InChI Key |

AALKGALVYCZETF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

1,2,3-Pentanetriol chemical structure and properties

Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical characterization of 1,2,3-pentanetriol. Due to the limited availability of experimental data for this specific isomer in public literature, this document combines confirmed structural information with computed properties and generalized experimental protocols relevant to vicinal triols. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this polyol.

Introduction

This compound, a member of the vicinal triol family, is a five-carbon polyol with hydroxyl groups on the first three consecutive carbon atoms. While its isomers, such as 1,2,5-pentanetriol and 1,3,5-pentanetriol, have documented applications and properties, this compound is less characterized in scientific literature. This guide synthesizes the available information on its structure and provides a framework for its synthesis and analysis based on established chemical principles for analogous compounds.

Chemical Structure and Identifiers

The fundamental structure of this compound consists of a pentane backbone with hydroxyl substitutions at the C1, C2, and C3 positions. This arrangement includes two chiral centers (C2 and C3), leading to the possibility of multiple stereoisomers.

Caption: 2D representation of this compound's carbon backbone.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | pentane-1,2,3-triol | [1] |

| CAS Number | 5371-48-2 | [2] |

| Molecular Formula | C₅H₁₂O₃ | [2] |

| Molecular Weight | 120.15 g/mol | [2] |

| Canonical SMILES | CCC(C(CO)O)O | [2] |

| InChI | InChI=1S/C5H12O3/c1-2-4(7)5(8)3-6/h4-8H,2-3H2,1H3 | [1] |

| InChIKey | AALKGALVYCZETF-UHFFFAOYSA-N | [1] |

Physical and Chemical Properties

Table 2: Predicted Physical and Chemical Properties of this compound

| Property | Predicted Value | Source |

| XLogP3-AA | -0.8 | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Complexity | 55.6 | [2] |

| Topological Polar Surface Area | 60.7 Ų | [3] |

| Monoisotopic Mass | 120.078644241 Da | [2] |

Synthesis and Characterization

While a specific, validated synthesis protocol for this compound is not documented in readily accessible literature, a general and plausible route would involve the stereoselective dihydroxylation of a corresponding unsaturated precursor, such as 1-penten-3-ol, or the osmylation of 1-pentene followed by oxidation.

Conceptual Synthesis Protocol: Dihydroxylation of 1-Penten-3-ol

This conceptual protocol outlines a potential method for synthesizing this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material, 1-penten-3-ol, in a suitable solvent system such as a mixture of t-butanol and water.

-

Reagent Addition: Cool the solution in an ice bath. Add a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a co-oxidant, such as N-methylmorpholine N-oxide (NMO).

-

Reaction Execution: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a reducing agent like sodium sulfite or sodium bisulfite to reduce any remaining OsO₄.

-

Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified using column chromatography on silica gel.

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Characterization Workflow

The structural confirmation of synthesized this compound would require a suite of standard analytical techniques.

References

Synthesis of 1,2,3-Pentanetriol: A Technical Guide for Laboratory Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for the laboratory-scale preparation of 1,2,3-pentanetriol. This versatile triol serves as a valuable building block in various research and development applications, including the synthesis of novel pharmacophores and complex molecular architectures. This document details established experimental protocols, presents key quantitative data, and illustrates the underlying reaction mechanisms.

Introduction

This compound, a vicinal triol, possesses a unique arrangement of hydroxyl groups that makes it a desirable intermediate in organic synthesis. Its chirality at the C2 and C3 positions also opens avenues for the stereoselective synthesis of complex molecules. The primary methods for its synthesis involve the dihydroxylation of an appropriate allylic alcohol precursor, namely 1-penten-3-ol. This guide will focus on two prominent and reliable methods: the Molybdenum-catalyzed anti-dihydroxylation and the Osmium-catalyzed syn-dihydroxylation.

Comparative Overview of Synthesis Methods

The choice of synthetic methodology for this compound is dictated by the desired stereochemical outcome. The Molybdenum-catalyzed approach typically yields the anti-diol, while the Osmium-catalyzed methods produce the syn-diol.

| Parameter | Molybdenum-Catalyzed anti-Dihydroxylation | Osmium-Catalyzed syn-Dihydroxylation (Upjohn) |

| Precursor | 1-Penten-3-ol | 1-Penten-3-ol |

| Primary Reagents | MoO₂(acac)₂, Bishydroxamic acid ligand, H₂O₂ | OsO₄ (catalytic), N-Methylmorpholine N-oxide (NMO) |

| Stereochemical Outcome | anti-1,2,3-Pentanetriol | syn-1,2,3-Pentanetriol |

| Typical Yields | High | High |

| Key Advantages | Excellent diastereocontrol, use of environmentally benign H₂O₂ | Reliable and well-established method |

| Key Disadvantages | Requires synthesis of specialized ligands for optimal results | OsO₄ is highly toxic and volatile |

Experimental Protocols

Molybdenum-Catalyzed anti-Dihydroxylation of 1-Penten-3-ol

This method provides a route to anti-1,2,3-pentanetriol with high diastereoselectivity. The reaction proceeds via a two-step mechanism involving an initial epoxidation of the allylic alcohol followed by a regioselective in-situ hydrolysis of the epoxide.[1][2][3][4]

Reagents and Materials:

-

1-Penten-3-ol

-

Molybdenum(VI) dioxide bis(acetylacetonate) (MoO₂(acac)₂)

-

Bishydroxamic acid (BHA) ligand (e.g., L6 as described in Su, S., & Wang, C. (2019). Org. Lett., 21(7), 2436–2440)

-

Hydrogen peroxide (30% aqueous solution)

-

Toluene

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a stirred solution of 1-penten-3-ol (1.0 mmol) in toluene (5 mL) is added the bishydroxamic acid ligand (0.06 mmol) and MoO₂(acac)₂ (0.05 mmol).

-

The mixture is stirred at room temperature for 15 minutes.

-

Aqueous hydrogen peroxide (30%, 1.5 mmol) is added dropwise to the reaction mixture.

-

The reaction is stirred at 40°C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of Na₂SO₃ (5 mL).

-

The mixture is stirred for 30 minutes, and the layers are separated.

-

The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford anti-1,2,3-pentanetriol.[5][6][7][8]

Osmium-Catalyzed syn-Dihydroxylation of 1-Penten-3-ol (Upjohn Dihydroxylation)

The Upjohn dihydroxylation is a classic and reliable method for the syn-dihydroxylation of alkenes.[1][9][10] It utilizes a catalytic amount of the highly toxic and expensive osmium tetroxide, which is regenerated in situ by a stoichiometric co-oxidant, N-methylmorpholine N-oxide (NMO).[1][9][10]

Reagents and Materials:

-

1-Penten-3-ol

-

Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in tert-butanol)

-

N-Methylmorpholine N-oxide (NMO) (50 wt% in water)

-

Acetone

-

Water

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a stirred solution of 1-penten-3-ol (1.0 mmol) in a mixture of acetone (10 mL) and water (1 mL) is added N-methylmorpholine N-oxide (1.2 mmol).

-

The mixture is stirred at room temperature until all solids have dissolved.

-

A catalytic amount of osmium tetroxide solution (0.02 mmol) is added to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by TLC. The reaction mixture will typically turn dark brown or black.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of Na₂SO₃ (10 mL).

-

The mixture is stirred vigorously for 1 hour, during which the color should lighten.

-

The acetone is removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine (15 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield syn-1,2,3-pentanetriol.[5][6][7][8]

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that yields are highly dependent on the specific reaction conditions and purification efficiency. Spectroscopic data is based on general knowledge of similar polyol structures and may require experimental confirmation.

| Parameter | This compound |

| Molecular Formula | C₅H₁₂O₃[3] |

| Molecular Weight | 120.15 g/mol [3] |

| Appearance | Colorless to pale yellow viscous liquid |

| Boiling Point | Data not readily available |

| Typical Yield (Mo-catalyzed) | > 80% (based on similar substrates)[3] |

| Typical Yield (Os-catalyzed) | > 85% (based on similar substrates)[1][9][10] |

| ¹H NMR (Predicted, CDCl₃, 400 MHz) δ (ppm) | 0.95 (t, 3H), 1.55 (q, 2H), 3.50-3.80 (m, 4H), 2.5-4.0 (br s, 3H, -OH)[11][12][13] |

| ¹³C NMR (Predicted, CDCl₃, 100 MHz) δ (ppm) | 10.1, 27.5, 65.8, 72.4, 74.1[11][12][13] |

| IR (neat, cm⁻¹) | ~3350 (br, O-H), ~2960 (C-H), ~1050 (C-O)[11][13] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction mechanisms and a general experimental workflow for the synthesis and purification of this compound.

References

- 1. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Molybdenum-Catalyzed Diastereoselective anti-Dihydroxylation of Secondary Allylic Alcohols [organic-chemistry.org]

- 4. Molybdenum-Catalyzed Diastereoselective anti-Dihydroxylation of Secondary Allylic Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification [chem.rochester.edu]

- 6. orgsyn.org [orgsyn.org]

- 7. Chromatography [chem.rochester.edu]

- 8. researchgate.net [researchgate.net]

- 9. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]

- 10. Upjohn Dihydroxylation [organic-chemistry.org]

- 11. forskning.ruc.dk [forskning.ruc.dk]

- 12. benchchem.com [benchchem.com]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-depth Technical Guide to the Stereoisomers and Chirality of 1,2,3-Pentanetriol

This guide provides a comprehensive overview of the stereochemistry of 1,2,3-pentanetriol, a polyol of interest to researchers, scientists, and professionals in drug development. The document outlines the stereoisomeric forms, their relationships, and general methodologies for their synthesis, separation, and characterization.

Introduction to this compound and its Stereoisomers

This compound is a five-carbon triol with the molecular formula C₅H₁₂O₃. The presence of two chiral centers at the C2 and C3 positions gives rise to a total of four possible stereoisomers. These stereoisomers can be grouped into two pairs of enantiomers, which are diastereomeric to each other. The diastereomeric pairs are designated as erythro and threo. Understanding the specific spatial arrangement of the hydroxyl groups is crucial as different stereoisomers can exhibit distinct biological activities and physical properties, a key consideration in pharmaceutical and materials science research.

Chirality and Stereoisomeric Relationships

The four stereoisomers of this compound are:

-

(2R,3R)-1,2,3-Pentanetriol (threo)

-

(2S,3S)-1,2,3-Pentanetriol (threo)

-

(2R,3S)-1,2,3-Pentanetriol (erythro)

-

(2S,3R)-1,2,3-Pentanetriol (erythro)

The relationship between these stereoisomers is depicted in the following diagram.

Physicochemical Properties of this compound Stereoisomers

| Property | (2S,3R)-1,2,3-Pentanetriol | (2R,3S)-1,2,3-Pentanetriol | (2R,3R)-1,2,3-Pentanetriol | (2S,3S)-1,2,3-Pentanetriol |

| Molecular Weight | 120.15 g/mol [2] | 120.15 g/mol | 120.15 g/mol | 120.15 g/mol |

| XLogP3-AA | -0.8[2] | Data not available | Data not available | Data not available |

| Hydrogen Bond Donor Count | 3[2] | Data not available | Data not available | Data not available |

| Hydrogen Bond Acceptor Count | 3[2] | Data not available | Data not available | Data not available |

| Rotatable Bond Count | 3[2] | Data not available | Data not available | Data not available |

| Exact Mass | 120.078644241 Da[2] | Data not available | Data not available | Data not available |

| Topological Polar Surface Area | 60.7 Ų[2] | Data not available | Data not available | Data not available |

| Optical Rotation [α]D | Data not available | Data not available | Data not available | Data not available |

| Melting Point | Data not available | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for the synthesis and separation of all four stereoisomers of this compound are not available in a single source. However, based on general principles of stereoselective synthesis and chiral resolution, a plausible workflow can be outlined.

Stereoselective Synthesis

A common strategy for the synthesis of 1,2,3-triols involves the dihydroxylation of a chiral allylic alcohol. The stereochemistry of the starting material and the dihydroxylation reagent will determine the stereochemistry of the final product. For instance, a Sharpless asymmetric dihydroxylation of a (Z)- or (E)-pent-2-en-1-ol could be employed to selectively generate specific diastereomers.

Separation of Stereoisomers

A mixture of stereoisomers can be separated using chromatographic techniques.

-

Separation of Diastereomers: The erythro and threo diastereomers can be separated using standard chromatography techniques such as column chromatography on silica gel, as they have different physical properties.

-

Resolution of Enantiomers: The enantiomers within the separated erythro and threo pairs can be resolved using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase.

The following diagram illustrates a general experimental workflow for the synthesis and separation of this compound stereoisomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between diastereomers. The different spatial arrangements of the hydroxyl groups in the erythro and threo isomers of this compound will result in different chemical shifts and coupling constants for the protons on the carbon backbone, particularly for the protons at C2 and C3.[3]

For the determination of the absolute configuration of each enantiomer, derivatization with a chiral agent followed by NMR analysis, or comparison of experimental optical rotation with literature values (when available) are common methods.

Conclusion

The four stereoisomers of this compound represent a rich area for stereochemical investigation. While the fundamental principles of their chirality are well-understood, a significant gap exists in the experimental data regarding their specific physical properties and detailed synthetic protocols. This guide provides a framework based on established chemical principles and data for analogous compounds. Further experimental research is necessary to fully characterize each stereoisomer, which will be invaluable for their potential applications in drug discovery and materials science.

References

Spectroscopic Profile of 1,2,3-Pentanetriol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1,2,3-Pentanetriol, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of public experimental spectral data for this specific isomer, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) for polyols. Detailed, generalized experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous polyols.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H1 (CH₂) | ~3.6 - 3.8 | Multiplet | - |

| H2 (CH) | ~3.9 - 4.1 | Multiplet | - |

| H3 (CH) | ~3.7 - 3.9 | Multiplet | - |

| H4 (CH₂) | ~1.5 - 1.7 | Multiplet | - |

| H5 (CH₃) | ~0.9 - 1.0 | Triplet | ~7.5 |

| OH (x3) | Broad singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (CH₂) | ~65 - 70 |

| C2 (CH) | ~75 - 80 |

| C3 (CH) | ~70 - 75 |

| C4 (CH₂) | ~25 - 30 |

| C5 (CH₃) | ~10 - 15 |

Table 3: Predicted Significant IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3600 - 3200 | Strong, Broad | O-H Stretching | Hydrogen-bonded Hydroxyl Groups |

| ~2960 - 2850 | Strong | C-H Stretching | Alkyl (CH₃, CH₂, CH) Groups |

| ~1465 | Medium | C-H Bending | Methylene (-CH₂-) Scissoring |

| ~1380 | Medium | C-H Bending | Methyl (-CH₃) Bending |

| ~1100 - 1000 | Strong | C-O Stretching | Alcohol C-O Bonds |

Table 4: Predicted Major Mass Spectrometry Fragments for this compound (Electron Ionization)

| m/z | Proposed Fragment Identity | Notes |

| [M-H₂O]⁺ | Dehydration product | Common for alcohols |

| [M-C₂H₅]⁺ | Loss of ethyl group | Alpha-cleavage |

| [M-CH₂OH]⁺ | Loss of hydroxymethyl group | Alpha-cleavage |

| Various | Smaller fragments from further C-C bond cleavages | - |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in this compound.

Materials and Equipment:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

This compound sample

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% TMS as an internal reference.

-

Vortex the vial until the sample is completely dissolved.

-

Transfer the solution to a clean, dry NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹H NMR:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).[1]

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Materials and Equipment:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

This compound sample

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

-

-

Sample Analysis:

-

Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and compare them to known correlation tables to identify the functional groups. Pay close attention to the broad O-H stretching band and the C-O stretching region.[2][3]

-

Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to aid in its structural elucidation.

Materials and Equipment:

-

Mass spectrometer with an Electron Ionization (EI) source and a suitable mass analyzer (e.g., Quadrupole or Time-of-Flight).

-

Gas chromatograph (GC) for sample introduction (GC-MS).

-

Helium carrier gas.

-

This compound sample.

-

Solvent for sample dilution (e.g., methanol or dichloromethane).

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a volatile solvent.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

-

The sample is vaporized and separated on the GC column.

-

The separated components elute from the column and enter the ion source of the mass spectrometer.

-

-

Ionization and Mass Analysis:

-

In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak (if present) to determine the molecular weight. Note that for alcohols, the molecular ion peak can be weak or absent.[4]

-

Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.

-

Propose fragmentation pathways consistent with the structure of this compound, such as alpha-cleavages and dehydration.[4]

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Thermodynamic Properties of 1,2,3-Pentanetriol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,2,3-pentanetriol. Recognizing the scarcity of experimentally determined data for this specific isomer, this document compiles and presents high-quality predicted data alongside available experimental data for structurally related isomers. This approach offers valuable insights for researchers, scientists, and drug development professionals. The guide details common experimental protocols for determining the thermodynamic properties of polyols and includes visualizations to clarify experimental workflows.

Introduction

This compound, a member of the polyol family, possesses a molecular structure with three hydroxyl groups on adjacent carbon atoms. This arrangement allows for extensive hydrogen bonding, which significantly influences its physicochemical and thermodynamic properties. Understanding these properties is crucial for a wide range of applications, including its use as a solvent, humectant, or plasticizer, and is of particular interest in drug formulation and development where such excipients can impact the stability and delivery of active pharmaceutical ingredients.

This guide addresses the current lack of extensive experimental thermodynamic data for this compound by presenting a comparative analysis based on high-quality predicted values and experimental data from its isomers.

Core Thermodynamic Properties

The thermodynamic properties of this compound are pivotal for predicting its behavior in various chemical and physical processes. Due to a lack of direct experimental measurements for this compound, this section presents a comparative summary of predicted data for several pentanetriol isomers, alongside the limited experimental data available for 2,3,4-pentanetriol. These values are primarily sourced from computational models and public chemical databases.

Table 1: Comparison of Predicted Thermodynamic Properties of Pentanetriol Isomers

| Property | This compound (Predicted) | 1,3,5-Pentanetriol (Predicted)[1] | 2,3,4-Pentanetriol (Predicted) |

| Molecular Formula | C₅H₁₂O₃ | C₅H₁₂O₃ | C₅H₁₂O₃ |

| Molecular Weight ( g/mol ) | 120.15 | 120.15 | 120.15 |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Data Not Available | -421.68 kJ/mol | Data Not Available |

| Enthalpy of Formation at Standard Conditions (Gas) (ΔfH°gas) | Data Not Available | -608.50 kJ/mol | Data Not Available |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | Data Not Available | 17.45 kJ/mol | Data Not Available |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | Data Not Available | 76.37 kJ/mol | Data Not Available |

| Normal Boiling Point (Tboil) | Data Not Available | 589.90 K | Data Not Available |

| Normal Melting Point (Tfus) | Data Not Available | 313.57 K | Data Not Available |

| Critical Temperature (Tc) | Data Not Available | 748.12 K | Data Not Available |

| Critical Pressure (Pc) | Data Not Available | 5001.51 kPa | Data Not Available |

| Critical Volume (Vc) | Data Not Available | 0.366 m³/kmol | Data Not Available |

Note: Predicted values are often calculated using group contribution methods, such as the Joback method, and should be used with an understanding of their inherent limitations.

Table 2: Experimental Thermodynamic Data for 2,3,4-Pentanetriol

| Property | Value | Temperature (K) | Reference |

| Enthalpy of Vaporization (ΔvapH) | 78.9 kJ/mol | 443 | Stull, 1947[2] |

Note: This experimental value provides a valuable point of reference for the predicted data of other isomers.

Experimental Protocols for Thermodynamic Property Determination

Heat Capacity and Phase Transitions: Adiabatic Calorimetry and Differential Scanning Calorimetry (DSC)

Adiabatic Calorimetry is a highly accurate method for measuring heat capacity.

-

Apparatus: A high-precision adiabatic calorimeter with a sample cell, an adiabatic shield, and a high-vacuum environment.

-

Methodology:

-

A precisely weighed sample is placed in the sample cell.

-

The system is cooled to the starting temperature, typically using liquid nitrogen.

-

Energy is intermittently introduced to the sample through a heater, and the corresponding temperature increase is measured.

-

The temperature difference between the sample cell and the adiabatic shield is maintained close to zero to prevent heat loss.

-

The heat capacity is calculated from the amount of energy supplied and the observed temperature change.

-

Differential Scanning Calorimetry (DSC) is a more common technique for determining heat capacities and thermodynamic properties of fusion.

-

Apparatus: A differential scanning calorimeter.

-

Methodology:

-

A small, accurately weighed sample (typically 3-10 mg) is placed in a sample pan.

-

An empty reference pan is also placed in the calorimeter.

-

The sample and reference are heated at a constant rate (e.g., 10 K/min) under an inert atmosphere (e.g., nitrogen).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

This differential heat flow is used to determine the heat capacity and the enthalpy and entropy of phase transitions.

-

Thermostability: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is used to study the thermal stability of a compound.

-

Apparatus: A thermogravimetric analyzer.

-

Methodology:

-

A sample is placed in a high-precision balance within a furnace.

-

The sample is heated at a constant rate under a controlled atmosphere.

-

The mass of the sample is continuously monitored as a function of temperature.

-

Decomposition temperatures are identified by the onset of mass loss.

-

Visualizations

Experimental Workflow for Thermodynamic Characterization

The following diagram illustrates a general workflow for the experimental determination of the thermodynamic properties of a polyol.

Caption: Experimental workflow for determining thermodynamic properties of polyols.

Conclusion

This technical guide has synthesized the available information on the thermodynamic properties of this compound. While a notable scarcity of direct experimental data for this specific isomer exists, a comparative analysis of predicted data for related isomers and the limited available experimental data for 2,3,4-pentanetriol provides a valuable foundation for researchers. The outlined experimental protocols for polyol characterization offer a clear methodological framework for future studies. Further experimental investigation into the thermodynamic properties of this compound is warranted to validate computational predictions and expand its application in scientific and industrial fields.

References

An In-depth Technical Guide to the Solubility and Solvent Compatibility of 1,2,3-Pentanetriol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and solvent compatibility of 1,2,3-Pentanetriol. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the expected solubility profile based on the physicochemical properties of structurally related short-chain polyols, such as glycerol, 1,2-propanediol, and 1,3-propanediol. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise solubility of this compound for their specific applications.

Introduction to this compound

This compound is a triol, a type of sugar alcohol, characterized by a five-carbon backbone with three hydroxyl (-OH) groups located on the first, second, and third carbon atoms. The presence of these multiple hydroxyl groups imparts a high degree of polarity to the molecule, making it hydrophilic and capable of forming numerous hydrogen bonds. These structural features are the primary determinants of its solubility and solvent compatibility. In the context of pharmaceutical development, polyols are widely utilized as excipients, solvents, and taste-masking agents.[1][2][3][4] Understanding the solubility of this compound is crucial for its potential application in various formulations.

Predicted Solubility and Solvent Compatibility

Based on the known solubility of analogous polyols like glycerol and propylene glycol, a qualitative solubility profile for this compound can be predicted.[5][6][7][8][9][10][11][12][13][14][15] Short-chain polyols are generally miscible with water and soluble in other polar solvents, while their solubility decreases significantly in non-polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol, Acetic Acid | Miscible/Highly Soluble | The multiple hydroxyl groups of this compound can readily form hydrogen bonds with the hydroxyl groups of these solvents, leading to high miscibility. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Soluble to Moderately Soluble | While lacking hydroxyl groups for hydrogen bond donation, these solvents possess a dipole moment and can act as hydrogen bond acceptors, allowing for favorable interactions with this compound. Solubility may be lower than in protic solvents. |

| Non-Polar | Hexane, Toluene, Chloroform, Diethyl Ether | Sparingly Soluble to Insoluble | The non-polar nature of these solvents prevents effective solvation of the highly polar this compound molecule, as "like dissolves like".[16] |

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of a liquid compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a range of solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Vortex mixer

-

Pipettes

-

Syringe filters (if necessary for clarification)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Refractive Index measurement)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of a separate phase of this compound indicates that a saturated solution has been formed.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow any undissolved this compound to settle.

-

Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette. If the solution is not perfectly clear, use a syringe filter to remove any suspended microdroplets.

-

Accurately weigh the collected aliquot.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method (e.g., GC with a suitable detector) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g ), molarity (mol/L), or as a weight/weight percentage.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for assessing the solvent compatibility of a substance like this compound in a research and development setting.

Caption: Workflow for Solvent Compatibility Assessment.

Applications in Drug Development

Polyols, including potential candidates like this compound, are valuable in pharmaceutical formulations for several reasons:

-

Solubilizing Agents: They can enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[1]

-

Excipients: In solid dosage forms, they can act as binders and diluents.[1][2]

-

Taste Masking: Their sweet taste can help mask the unpleasant taste of some APIs.[1]

-

Stabilizers: In liquid formulations, they can function as humectants and stabilizers.[1]

-

Cryoprotectants: Glycerol is used as a cryoprotectant for biological samples.[8]

The selection of appropriate solvents for use with this compound in a pharmaceutical context will depend on the specific application and the properties of the API. Compatibility testing is a critical step to ensure the stability and efficacy of the final drug product.[17][18][19][20]

Conclusion

References

- 1. Polyols in Pharma: Uses, Benefits, and Safety Insights - Creative Proteomics [creative-proteomics.com]

- 2. Pharmaceuticals - EPA - European Association of Polyol Producers [polyols-eu.org]

- 3. Pharmaceuticals - EPA - European Association of Polyol Producers [polyols-eu.org]

- 4. researchgate.net [researchgate.net]

- 5. Glycerol - Sciencemadness Wiki [sciencemadness.org]

- 6. Glycerol | C3H8O3 | CID 753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Glycerol - Wikipedia [en.wikipedia.org]

- 9. chembk.com [chembk.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. ez.restek.com [ez.restek.com]

- 12. cleaninginstitute.org [cleaninginstitute.org]

- 13. 1 2-Propanediol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 14. 1,3-Propanediol - Wikipedia [en.wikipedia.org]

- 15. Propylene glycol - Wikipedia [en.wikipedia.org]

- 16. education.com [education.com]

- 17. alfachemic.com [alfachemic.com]

- 18. FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid [drug-dev.com]

- 19. scispace.com [scispace.com]

- 20. Drug excipient Compatibility | PDF [slideshare.net]

An In-depth Technical Guide to 1,2,3-Pentanetriol: Chemical Identity, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,3-pentanetriol, a polyol of interest in various chemical and pharmaceutical research fields. This document summarizes its key chemical identifiers, outlines a putative synthetic pathway, and discusses analytical considerations. Due to the limited availability of direct experimental data for this compound, this guide also includes comparative information for its isomers where relevant.

Chemical Identifiers

A clear and unambiguous identification of a chemical entity is fundamental for research and development. The following table summarizes the primary chemical identifiers for this compound.

| Identifier | Value |

| CAS Number | 5371-48-2[1] |

| IUPAC Name | pentane-1,2,3-triol[1] |

| Molecular Formula | C₅H₁₂O₃ |

| Molecular Weight | 120.15 g/mol |

| InChI | InChI=1S/C5H12O3/c1-2-4(7)5(8)3-6/h4-8H,2-3H2,1H3[1] |

| InChIKey | AALKGALVYCZETF-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCC(C(CO)O)O |

Putative Synthesis Protocol

Proposed Synthesis of this compound from a Pentose Precursor:

A potential precursor for this compound could be a 2-deoxypentose, which upon reduction of its aldehyde group and subsequent deoxygenation at a specific position (if necessary, depending on the starting material), would yield the desired triol. The following is a generalized experimental protocol:

-

Reduction of the Carbonyl Group: A solution of the chosen pentose precursor in a suitable solvent (e.g., water or a buffered solution) is treated with a reducing agent such as sodium borohydride (NaBH₄). The reaction is typically carried out at room temperature and monitored by a suitable analytical technique like thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the excess reducing agent is quenched, and the pH is adjusted. The product is then purified using techniques such as ion-exchange chromatography or crystallization to isolate the this compound.

The following diagram illustrates the logical workflow for this proposed synthesis.

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization

Detailed analytical data for this compound are scarce. For comparative purposes, the following table includes Gas Chromatography-Mass Spectrometry (GC-MS) data for the isomer 1,3,5-pentanetriol, as available in the PubChem database.[3] Researchers synthesizing this compound would be expected to perform similar analyses to confirm its structure and purity.

| Analytical Technique | Data for 1,3,5-Pentanetriol (Isomer) |

| GC-MS (m/z) | Top Peak: 75, 2nd Highest: 45, 3rd Highest: 28[3] |

Standard analytical techniques for the characterization of this compound would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the precise connectivity and stereochemistry of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the presence of hydroxyl functional groups.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. Research in this area would be a novel contribution to the understanding of this compound.

Conclusion

This technical guide has consolidated the available chemical identifier information for this compound. While direct experimental data remains limited, a plausible synthetic route has been proposed to encourage further research into this compound. The lack of biological and detailed analytical data highlights a significant knowledge gap and presents an opportunity for novel investigations by researchers in the fields of chemistry, biochemistry, and drug development. The methodologies and comparative data provided herein serve as a foundational resource for initiating such studies.

References

Navigating the Niche Market of Research-Grade 1,2,3-Pentanetriol: A Guide for Scientists and Drug Development Professionals

An extensive search for commercial suppliers of research-grade 1,2,3-Pentanetriol (CAS No. 5371-48-2) reveals a landscape of limited availability, distinguishing it from its more commonly available isomers, 1,2,5-Pentanetriol and 1,3,5-Pentanetriol. This guide provides a summary of the available information and outlines a strategic approach for researchers seeking to procure this specific triol for laboratory use.

Limited Commercial Availability

Investigations into the market for research-grade this compound have identified a scarcity of readily available suppliers. Unlike its isomers, which are listed by major chemical suppliers, this compound appears to be a niche product. This limited availability suggests that it may be produced on-demand or by a very small number of specialized chemical synthesis companies.

Identified Potential Supplier

Currently, only one potential supplier has been identified for research-grade this compound:

-

Hangzhou J&H Chemical Co., Ltd. [1]

This supplier is listed on the chemical database Molbase as offering this compound with a purity of 98%.[1] However, detailed technical data sheets, certificates of analysis (CoA), and specific experimental protocols for this product were not readily accessible through public online resources.

Data Presentation

Due to the identification of only a single potential supplier and the lack of comprehensive public data, a comparative table of quantitative data from multiple suppliers cannot be provided at this time. For researchers interested in procuring this compound, direct contact with Hangzhou J&H Chemical Co., Ltd. is recommended to obtain a full certificate of analysis and any available application notes.

Experimental Protocols

A thorough search of scientific literature and supplier databases did not yield specific, detailed experimental protocols directly citing the use of commercially supplied research-grade this compound in drug development or other research applications. Researchers will likely need to develop their own protocols based on the chemical properties of the compound and the specific requirements of their experimental design.

A Strategic Workflow for Sourcing Niche Research Chemicals

For researchers, scientists, and drug development professionals facing the challenge of sourcing a niche chemical like this compound, a structured approach is crucial. The following diagram outlines a logical workflow for navigating this process.

References

Methodological & Application

The Untapped Potential of 1,2,3-Pentanetriol as a Green Solvent in Organic Synthesis

Application Note: In the ongoing pursuit of sustainable chemical processes, the exploration of bio-based and biodegradable solvents is of paramount importance. 1,2,3-Pentanetriol, a polyol, presents itself as a promising yet underexplored green solvent candidate for organic reactions. While specific applications of this compound as a primary solvent in organic synthesis are not yet widely documented in scientific literature, its structural similarity to well-studied polyol solvents like glycerol and polyethylene glycol (PEG) suggests significant potential. This document provides an overview of its properties, potential applications based on analogy, and a general protocol for its evaluation in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Green Solvent Profile

This compound is a triol, an organic compound containing three hydroxyl groups.[1] This structural feature imparts properties that are highly desirable for a green solvent. The multiple hydroxyl groups allow for strong hydrogen bonding, resulting in a high boiling point and low vapor pressure, which minimizes solvent loss through evaporation and reduces worker exposure and environmental emissions. Its polyhydroxy nature also suggests good solubility for a range of polar organic and inorganic compounds.

A summary of the key physicochemical properties of this compound and related polyols is presented in Table 1.

| Property | This compound | Glycerol | Ethylene Glycol |

| Molecular Formula | C₅H₁₂O₃[1] | C₃H₈O₃ | C₂H₆O₂ |

| Molecular Weight | 120.15 g/mol [1] | 92.09 g/mol | 62.07 g/mol |

| Boiling Point | Not available | 290 °C | 197.3 °C |

| Melting Point | Not available | 17.9 °C | -12.9 °C |

| Density | Not available | 1.261 g/mL | 1.113 g/mL |

| LogP (Octanol/Water) | -1.0 (estimated)[2] | -1.76 | -1.36 |

Note: Experimental data for this compound is limited. Some values are based on estimations for the isomer 1,3,5-pentanetriol.

Potential Applications in Organic Synthesis

Drawing parallels from the successful use of glycerol and PEG as solvents in palladium-catalyzed cross-coupling reactions, this compound is a strong candidate for similar applications.[3][4] These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Potential Reaction Classes:

-

Suzuki-Miyaura Coupling: The formation of carbon-carbon bonds between organoboranes and organic halides. Glycerol has been shown to be an effective solvent for this reaction, often with the advantage of easy product separation and catalyst recycling.[3][5]

-

Heck Reaction: The reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. Poly(ethylene glycol) has been successfully employed as a recyclable solvent medium for the Heck reaction.[4][6]

-

Sonogashira Coupling: A cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide.

-

Nanoparticle Synthesis: Polyols, in what is known as the "polyol process," can serve as both a solvent and a reducing agent for the synthesis of metallic nanoparticles.[7]

The use of this compound in these reactions could offer benefits such as enhanced catalyst stability, recyclability of the solvent and catalyst, and a more favorable environmental and safety profile compared to traditional volatile organic solvents.

Experimental Protocols for Solvent Evaluation

The following are generalized protocols for screening this compound as a solvent in Suzuki-Miyaura and Heck reactions. These are intended as a starting point for researchers.

Protocol 1: Evaluation of this compound in a Suzuki-Miyaura Cross-Coupling Reaction

Objective: To assess the efficacy of this compound as a solvent for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.

Materials:

-

Aryl halide (e.g., 4-bromoanisole)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

-

Base (e.g., K₂CO₃, KOH)

-

This compound (as solvent)

-

Internal standard (for GC/HPLC analysis)

-

Extraction solvent (e.g., diethyl ether, ethyl acetate)

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.01-1 mol%), and base (2.0 mmol).

-

Add this compound (3-5 mL).

-

The reaction mixture is stirred and heated to a specified temperature (e.g., 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC, GC, or HPLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add deionized water (10 mL) and extract the product with an organic solvent (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

-

Calculate the yield of the desired biaryl product.

Quantitative Data to Collect:

| Parameter | Value |

| Aryl Halide Conversion (%) | |

| Product Yield (%) | |

| Reaction Time (h) | |

| Optimal Temperature (°C) | |

| Catalyst Loading (mol%) |

Protocol 2: Evaluation of this compound in a Heck Reaction

Objective: To evaluate this compound as a solvent for the palladium-catalyzed Heck reaction between an aryl halide and an alkene.

Materials:

-

Aryl halide (e.g., iodobenzene)

-

Alkene (e.g., styrene, butyl acrylate)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Base (e.g., triethylamine, K₂CO₃)

-

This compound (as solvent)

-

Extraction solvent (e.g., hexane, ethyl acetate)

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

-

In a Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 mmol), alkene (1.5 mmol), palladium catalyst (0.01-1 mol%), and base (1.5 mmol).

-

Add this compound (3-5 mL).

-

Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 100-140 °C).

-

Monitor the reaction by TLC or GC analysis.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the product by flash chromatography.

-

Determine the yield and characterize the product.

Quantitative Data to Collect:

| Parameter | Value |

| Aryl Halide Conversion (%) | |

| Product Yield (%) | |

| Regioselectivity (if applicable) | |

| Reaction Time (h) | |

| Optimal Temperature (°C) |

Visualizing the Experimental Workflow

The following diagrams illustrate the proposed experimental workflows for evaluating this compound as a solvent.

Caption: Workflow for Suzuki-Miyaura Reaction in this compound.

Caption: Workflow for Heck Reaction in this compound.

Logical Relationship of Polyol Solvents in Green Chemistry

The following diagram illustrates the conceptual relationship of this compound as a potential green solvent, based on the established use of similar polyols.

Caption: Conceptual Analogy of this compound as a Green Solvent.

Safety Considerations

Conclusion

This compound holds considerable promise as a green and sustainable solvent for organic synthesis. Although direct experimental evidence of its application is currently lacking in the literature, its physicochemical properties and the successful use of analogous polyols like glycerol and PEG provide a strong rationale for its investigation. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to explore the utility of this compound in a variety of important organic transformations, potentially unlocking a new and valuable addition to the green chemistry toolkit.

References

- 1. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. 1,3,5-Pentanetriol | C5H12O3 | CID 554363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Palladium-catalyzed heck and suzuki coupling in glycerol [degruyterbrill.com]

- 4. Poly(ethylene glycol) (PEG) as a Reusable Solvent Medium for Organic Synthesis. Application in the Heck Reaction [organic-chemistry.org]

- 5. scielo.br [scielo.br]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

Application Notes: 1,2,3-Pentanetriol as a Versatile Monomer for Biodegradable Polyesters in Drug Delivery

Introduction

1,2,3-Pentanetriol is a trifunctional monomer that holds significant potential in the synthesis of biodegradable polyesters for advanced drug delivery systems. Its three hydroxyl groups allow for the formation of branched or crosslinked polymer architectures, offering tunable control over crucial material properties such as degradation rate, drug loading capacity, and mechanical strength. The incorporation of this compound into polyester backbones can enhance hydrophilicity and provide pendant hydroxyl groups for further functionalization, making it an attractive building block for creating sophisticated drug carriers.

While specific literature on the polymerization of this compound is limited, its structural similarity to other short-chain triols, such as glycerol, suggests its utility in creating biocompatible and biodegradable polymers. These materials are expected to degrade via hydrolysis of the ester linkages into non-toxic, small-molecule byproducts that can be safely metabolized or excreted by the body. This application note provides a hypothetical framework for the synthesis and characterization of polyesters derived from this compound for researchers and professionals in drug development.

Key Advantages of this compound in Polymer Synthesis:

-

Tunable Crosslinking: The tri-functionality enables the formation of crosslinked networks, leading to hydrogels or matrices with controlled swelling and drug release kinetics.

-

Enhanced Hydrophilicity: The presence of a pendant hydroxyl group after polymerization can increase the hydrophilicity of the resulting polyester, which can be beneficial for the encapsulation and release of hydrophilic drugs.

-

Functionalizability: The remaining hydroxyl groups on the polymer backbone serve as reactive sites for conjugating targeting ligands, imaging agents, or other functional molecules.

-

Biodegradability: Like other aliphatic polyesters, polymers derived from this compound are expected to be biodegradable, breaking down into biocompatible products.[1]

Illustrative Data Presentation

The following tables present hypothetical data for a polyester synthesized from this compound and a dicarboxylic acid, such as succinic acid. This data is for illustrative purposes to demonstrate the expected material properties.

Table 1: Monomer and Polymerization Conditions (Hypothetical Data)

| Parameter | Value |

| Monomers | |

| This compound Purity | >98% |

| Succinic Acid Purity | >99% |

| Molar Ratio (Pentanetriol:Succinic Acid) | 1:1.2 |

| Polymerization Conditions | |

| Catalyst | Tin(II) 2-ethylhexanoate |

| Catalyst Concentration | 0.1 mol% |

| Reaction Temperature | 180 °C |

| Reaction Time | 24 hours |

| Atmosphere | Inert (Nitrogen) |

Table 2: Physicochemical Properties of Poly(this compound Succinate) (Hypothetical Data)

| Property | Value |

| Molecular Weight | |

| Number Average Molecular Weight (Mn) | 8,500 g/mol |

| Weight Average Molecular Weight (Mw) | 15,300 g/mol |

| Polydispersity Index (PDI) | 1.8 |

| Thermal Properties | |

| Glass Transition Temperature (Tg) | 5 °C |

| Melting Temperature (Tm) | Not observed (amorphous) |

| Solubility | |

| Soluble in | Dichloromethane, Chloroform, THF |

| Insoluble in | Water, Ethanol, Hexane |

Experimental Protocols

The following is a generalized protocol for the synthesis of a polyester from this compound and a dicarboxylic acid via melt polycondensation. This method is based on standard procedures for polyester synthesis.[2]

Protocol 1: Synthesis of Poly(this compound Succinate)

Materials:

-

This compound

-

Succinic acid

-

Tin(II) 2-ethylhexanoate (catalyst)

-

Nitrogen gas (high purity)

-

Dichloromethane (for purification)

-

Methanol (for precipitation)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Condenser

-

Nitrogen inlet and outlet

-

Vacuum pump

Procedure:

-

Monomer Charging: To a dry three-neck round-bottom flask, add this compound and succinic acid in the desired molar ratio (e.g., 1:1.2).

-

Inert Atmosphere: Equip the flask with a mechanical stirrer, a condenser, and a nitrogen inlet/outlet. Purge the system with dry nitrogen for 15-20 minutes to remove air and moisture.

-

Catalyst Addition: Under a positive flow of nitrogen, add the Tin(II) 2-ethylhexanoate catalyst (e.g., 0.1 mol% relative to the diacid).

-

Melt Polycondensation:

-

Heat the reaction mixture to 150°C under a slow stream of nitrogen with continuous stirring. Maintain this temperature for 2-3 hours to facilitate the initial esterification and removal of water.

-

Gradually increase the temperature to 180°C and continue the reaction for another 4-6 hours. Water will be observed collecting in the condenser.

-

-

High Vacuum Polycondensation:

-

Slowly apply a vacuum (e.g., <1 mmHg) to the system while maintaining the temperature at 180°C. This step is crucial for removing the final traces of water and driving the polymerization towards a higher molecular weight.

-

Continue the reaction under vacuum for 12-18 hours. The viscosity of the reaction mixture will noticeably increase.

-

-

Purification:

-

Cool the reaction mixture to room temperature. The resulting polymer should be a viscous liquid or a solid.

-

Dissolve the crude polymer in a minimal amount of dichloromethane.

-

Slowly precipitate the polymer by adding the solution dropwise to an excess of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration and dry it under vacuum at room temperature for 48 hours.

-

Visualizations

Below are diagrams illustrating the logical workflow of the synthesis and a hypothetical signaling pathway for a drug delivery application.

Caption: Workflow for the synthesis and purification of a polyester from this compound.

Caption: Hypothetical pathway of a drug-loaded nanoparticle for targeted intracellular delivery.

References

Application Notes and Protocols for the Quantification of 1,2,3-Pentanetriol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Pentanetriol is a polyhydric alcohol with potential applications in various fields, including as a precursor in chemical synthesis, a component in formulations, and a potential biomarker. Accurate and precise quantification of this compound is crucial for research, development, and quality control purposes. This document provides detailed application notes and protocols for the quantification of this compound using three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Summary of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, available equipment, and the need for structural confirmation. The following table summarizes the key quantitative parameters for the analysis of this compound and structurally similar polyols using the described methods. Note: Data for this compound is estimated based on performance characteristics of similar short-chain polyols where direct data is unavailable.

| Parameter | GC-MS (with Derivatization) | HPLC-RID/ELSD | qNMR |

| Limit of Detection (LOD) | ~0.1 - 1 µM[1] | ~0.01 - 0.2 mg/mL[2][3] | ~5 - 10 µM[4] |

| Limit of Quantification (LOQ) | ~0.5 - 5 µM[1] | ~0.03 - 0.6 mg/mL[2][3] | ~15 - 30 µM[4] |

| Linearity Range | ~1 - 1000 µM | ~0.1 - 5 mg/mL[2][3] | >3 orders of magnitude[5] |

| Accuracy (% Recovery) | 80 - 120%[6] | 95 - 105%[2] | 98 - 102% |

| Precision (%RSD) | < 15%[6] | < 5%[2][3] | < 2% |

| Sample Preparation | Derivatization required | Minimal (dissolution, filtration) | Minimal (dissolution) |

| Analysis Time per Sample | ~20 - 30 min | ~15 - 25 min | ~5 - 15 min |

| Specificity | High (Mass Spectra) | Moderate | High (Chemical Shifts) |

| Need for Identical Standard | Yes | Yes | No (Internal Calibrant) |

I. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the quantification of volatile and semi-volatile compounds. Due to the polar nature and low volatility of this compound, a derivatization step is essential to convert it into a more volatile and thermally stable compound suitable for GC analysis.[7] The most common derivatization technique for polyols is silylation, which replaces the active hydrogens in the hydroxyl groups with a trimethylsilyl (TMS) group.[7]

Experimental Protocol: Silylation and GC-MS Analysis

1. Materials and Reagents:

-

This compound standard

-

Pyridine (anhydrous)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Ethyl acetate (or other suitable solvent)

-

Internal Standard (IS) solution (e.g., 1,2,3-Butanetriol)

2. Standard and Sample Preparation:

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in pyridine.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with pyridine to cover the desired concentration range.

-

Sample Preparation: For liquid samples, an extraction or dilution step may be necessary. For solid samples, extract with a suitable solvent and evaporate to dryness. Reconstitute the residue in pyridine.

-

To each standard and sample vial, add a known amount of the internal standard.

3. Derivatization Procedure:

-

To 100 µL of the standard or sample solution in pyridine, add 100 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and vortex for 1 minute.

-

Heat the vial at 70°C for 60 minutes in a heating block or oven.

-

Allow the vial to cool to room temperature. The derivatized sample is now ready for GC-MS analysis.

4. GC-MS Instrumental Parameters (Example):

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 min

-

Ramp 1: 10°C/min to 170°C

-

Ramp 2: 30°C/min to 280°C, hold for 5 min

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for the tris-TMS derivative of this compound and the internal standard.

5. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard against the concentration of the calibration standards.

-

Determine the concentration of this compound in the samples from the calibration curve.

GC-MS analysis workflow for this compound.

II. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile compounds. For polyols like this compound that lack a UV chromophore, Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD) are commonly employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode.

Experimental Protocol: HPLC-RID/ELSD Analysis

1. Materials and Reagents:

-

This compound standard

-

Acetonitrile (HPLC grade)

-

Ultrapure water

2. Standard and Sample Preparation:

-

Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a mixture of acetonitrile and water (e.g., 50:50 v/v).

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 to 5 mg/mL).[2][3]

-

Sample Preparation: Dissolve the sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

3. HPLC Instrumental Parameters (Example):

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v)

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 35°C

-

Injection Volume: 5 µL

-

Detector:

-

Refractive Index Detector (RID): Cell temperature set to 35°C.

-

Evaporative Light Scattering Detector (ELSD): Nebulizer temperature 50°C, Evaporator temperature 80°C, Gas flow rate 1.5 L/min.

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

-

Determine the concentration of this compound in the samples from the calibration curve.

HPLC analysis workflow for this compound.

III. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the quantification of substances without the need for an identical reference standard.[8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By using a certified internal standard of known concentration, the concentration of the analyte can be accurately determined.

Experimental Protocol: ¹H-qNMR Analysis

1. Materials and Reagents:

-

This compound sample

-

Certified Internal Standard (IS) (e.g., Maleic acid, Dimethyl sulfone)

-

Deuterated solvent (e.g., Deuterium oxide - D₂O, Dimethyl sulfoxide-d₆ - DMSO-d₆)

2. Sample Preparation:

-

Accurately weigh a specific amount of the this compound sample into an NMR tube.

-

Accurately weigh a specific amount of the certified internal standard and add it to the same NMR tube.

-

Add a precise volume (e.g., 600 µL) of the deuterated solvent to the NMR tube.

-

Cap the tube and vortex until both the sample and the internal standard are completely dissolved.

3. NMR Instrumental Parameters (Example):

-

Spectrometer: Bruker Avance III 400 MHz or equivalent

-

Probe: 5 mm BBO probe

-

Temperature: 298 K

-

Pulse Program: zg30 (or other suitable quantitative pulse program)

-

Pulse Angle: 30°

-

Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 10-30 s for accurate quantification).

-

Number of Scans (ns): 16 or higher to achieve a good signal-to-noise ratio (>250:1 for <1% integration error).[9]

-

Acquisition Time (aq): Sufficiently long to allow the FID to decay completely (typically >3 s).

-

Spectral Width (sw): Appropriate to cover all signals of interest.

4. Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

-

Integrate a well-resolved signal for this compound and a signal for the internal standard. Ensure that the chosen signals do not overlap with other signals.

-

Calculate the concentration of this compound using the following equation:

C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / V)

Where:

-

C_analyte = Concentration of this compound

-

I_analyte = Integral of the analyte signal

-

N_analyte = Number of protons corresponding to the analyte signal

-

I_IS = Integral of the internal standard signal

-

N_IS = Number of protons corresponding to the internal standard signal

-

M_analyte = Molar mass of this compound

-

M_IS = Molar mass of the internal standard

-

m_IS = Mass of the internal standard

-

V = Volume of the solvent

-

qNMR analysis workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. frontiersin.org [frontiersin.org]

- 6. An improved GC-MS method in determining glycerol in different types of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

Application Note: Derivatization of 1,2,3-Pentanetriol for GC-MS Analysis

Abstract

1,2,3-Pentanetriol is a polyhydroxy compound with low volatility and high polarity, making its direct analysis by gas chromatography-mass spectrometry (GC-MS) challenging. This application note provides a detailed protocol for the derivatization of this compound to enhance its volatility and thermal stability, enabling robust and reproducible GC-MS analysis. The primary method detailed is trimethylsilylation (TMS), a widely used and effective technique for the derivatization of polyols.[1] This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this compound in various matrices.

Introduction

Gas chromatography-mass spectrometry is a powerful analytical technique offering high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds.[1] However, compounds containing multiple polar functional groups, such as the three hydroxyl groups in this compound, exhibit poor chromatographic behavior. Derivatization is a crucial step to convert these non-volatile compounds into forms suitable for GC-MS analysis.[1][2] Silylation is a common derivatization technique where active hydrogens in polar functional groups are replaced by a trimethylsilyl (TMS) group.[1][3] This process significantly increases the volatility and thermal stability of the analyte.[3] This application note details a comprehensive protocol for the trimethylsilylation of this compound and its subsequent analysis by GC-MS.

Derivatization Method: Trimethylsilylation

Trimethylsilylation is a robust and widely used method for the derivatization of polyols prior to GC-MS analysis. The reaction involves the replacement of the active hydrogen of the hydroxyl groups with a TMS group.

Reaction

Experimental Protocol